methyl 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]benzoate
Overview
Description
Methyl 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]benzoate is a chemical compound belonging to the class of bis(pyrazolyl)methanes. This compound features a pyrazole ring system, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]benzoate typically involves the reaction of 5-hydroxy-3-methyl-1H-pyrazol-4-ylmethyl with appropriate benzoyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization are employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrazole rings can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions are often carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The biological activities of bis(pyrazolyl)methanes have been extensively studied. These compounds exhibit antioxidant, anticancer, and antimicrobial properties, making them useful in biological research and drug development.
Medicine: Methyl 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]benzoate and its derivatives are investigated for their potential therapeutic applications. They have shown promise in the treatment of various diseases, including cancer and infections.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which methyl 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring system can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
4,4'- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
4,4'- (arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)
4,4'- (arylmethylene)bis(1H-pyrazol-5-ol)
Uniqueness: Methyl 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]benzoate stands out due to its specific structural features, such as the presence of hydroxyl groups on the pyrazole rings, which contribute to its unique reactivity and biological activity.
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Properties
IUPAC Name |
methyl 4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-8-12(15(22)20-18-8)14(13-9(2)19-21-16(13)23)10-4-6-11(7-5-10)17(24)25-3/h4-7,14H,1-3H3,(H2,18,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNVBHRFKSJSTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)C(=O)OC)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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